molecular formula C20H23N3O4S B2741501 Ethyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate CAS No. 1025032-08-9

Ethyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate

Cat. No. B2741501
CAS RN: 1025032-08-9
M. Wt: 401.48
InChI Key: WBVJXDQFFQYZDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used. Typically, this might involve reactions like nucleophilic substitution, condensation, or cyclization .


Molecular Structure Analysis

The molecular structure of a compound like this could be analyzed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, while the carbonyl group in the acetyl moiety could undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and stability could be determined experimentally. Computational methods could also be used to predict some properties .

Scientific Research Applications

Pharmaceutical Research: Neuroprotective and Anti-neuroinflammatory Agent

This compound has been evaluated for its potential as a neuroprotective and anti-neuroinflammatory agent. Research suggests that derivatives of this compound can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in human microglia cells, which are key factors in neuroinflammation . This indicates a promising avenue for treating neurodegenerative diseases and conditions involving neuroinflammation.

Medicinal Chemistry: Glimepiride Impurity Profiling

In the pharmaceutical industry, this compound is identified as an impurity of Glimepiride, a medication used to treat type 2 diabetes . Its identification and quantification are crucial for quality control and ensuring the safety and efficacy of the medication.

Synthetic Chemistry: Intermediate for Complex Molecules

The compound serves as an intermediate in the synthesis of more complex molecules. Its structure is versatile and can be modified to produce a variety of derivatives with potential pharmacological activities .

Material Science: Organic Semiconductor Research

Thiophene derivatives are known for their application in organic semiconductor research. The compound’s structure suggests it could be used in the development of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices .

Biochemistry: Study of Enzyme-Substrate Interactions

The compound’s ability to interact with various enzymes can be studied to understand the biochemical pathways it influences. This can lead to the discovery of new targets for drug development .

Safety and Hazards

The safety and hazards of the compound would need to be assessed through toxicology studies. This could include testing for effects like irritation, sensitization, and toxicity to various organs .

Future Directions

Future research on this compound could involve further studies to fully understand its properties, potential uses, and safety profile. This could include more detailed structural analysis, testing in different conditions, and potentially even clinical trials if the compound is intended for use as a drug .

properties

IUPAC Name

ethyl 4-ethyl-5-methyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-4-12-11(3)28-19(17(12)20(26)27-5-2)23-16(24)10-15-18(25)22-14-9-7-6-8-13(14)21-15/h6-9,15,21H,4-5,10H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVJXDQFFQYZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate

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